4-cyano-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-cyano-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This particular compound features a cyano group, a methoxyphenyl group, and a thiazolyl group, making it a molecule of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method involving ultrasonic irradiation and Lewis acidic ionic liquids offers a greener alternative, reducing the need for high temperatures and harsh reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-cyano-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-cyano-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The cyano group and thiazolyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(3-methoxyphenyl)benzamide: A structurally similar compound with a different substitution pattern.
4-cyano-N-(4-acetylphenyl)benzamide: Another benzamide derivative with an acetyl group instead of a thiazolyl group.
Uniqueness
4-cyano-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazolyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-cyano-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-23-15-4-2-3-14(9-15)16-11-24-18(20-16)21-17(22)13-7-5-12(10-19)6-8-13/h2-9,11H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQPCUKPNAVLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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